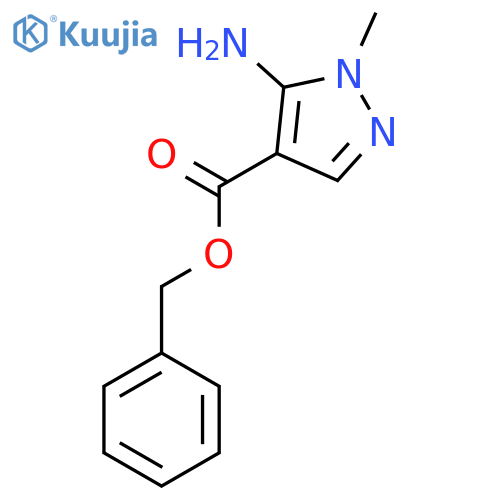Cas no 32016-31-2 (benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)

32016-31-2 structure
商品名:benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
- EN300-1624162
- 32016-31-2
-
- インチ: 1S/C12H13N3O2/c1-15-11(13)10(7-14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
- InChIKey: NZFFCHURURLYST-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=NN(C)C=1N)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 231.100776666g/mol
- どういたいしつりょう: 231.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 70.1Ų
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1624162-1.0g |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-1624162-0.25g |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 0.25g |
$840.0 | 2023-06-04 | ||
| Enamine | EN300-1624162-50mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 50mg |
$528.0 | 2023-09-22 | ||
| Enamine | EN300-1624162-100mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 100mg |
$553.0 | 2023-09-22 | ||
| Enamine | EN300-1624162-5000mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 5000mg |
$1821.0 | 2023-09-22 | ||
| Enamine | EN300-1624162-10000mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 10000mg |
$2701.0 | 2023-09-22 | ||
| Enamine | EN300-1624162-0.05g |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-1624162-0.5g |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 0.5g |
$877.0 | 2023-06-04 | ||
| Enamine | EN300-1624162-250mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 250mg |
$579.0 | 2023-09-22 | ||
| Enamine | EN300-1624162-2500mg |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
32016-31-2 | 2500mg |
$1230.0 | 2023-09-22 |
benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
32016-31-2 (benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
